molecular formula C10H17N3O2S B14959768 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B14959768
M. Wt: 243.33 g/mol
InChI Key: JGHFZEIRUIFCSX-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides, aryl halides, or organometallic reagents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(isopropylthio)benzamide
  • N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide
  • N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Uniqueness

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxymethyl group and the 2,2-dimethylpropanamide moiety can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C10H17N3O2S/c1-5-15-6-7-12-13-9(16-7)11-8(14)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14)

InChI Key

JGHFZEIRUIFCSX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C(C)(C)C

Origin of Product

United States

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